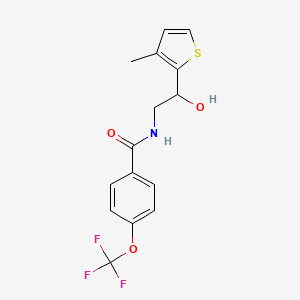![molecular formula C18H21ClN2O5 B2774964 Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester CAS No. 582319-05-9](/img/structure/B2774964.png)
Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester is a useful research compound. Its molecular formula is C18H21ClN2O5 and its molecular weight is 380.83. The purity is usually 95%.
BenchChem offers high-quality Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Propanedioic acid derivatives, such as the diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, have been synthesized and analyzed for their crystal structures. These compounds exhibit potential for creating new functionalized ligands capable of coordinating metal atoms, as demonstrated through spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data. This suggests their applicability in the development of metal coordination complexes with potential uses in catalysis and material science (Meskini et al., 2010).
Analytical Method Development
New analytical methods utilizing LC-MS/MS for the determination of fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils have been developed. This direct method is significant for detecting food contaminants, demonstrating the role of propanedioic acid derivatives in improving food safety and regulatory compliance (Yamazaki et al., 2013).
Metabolic Studies
Studies on the absorption and metabolism of 3-chloro-1,2-propanediol (3-MCPD) and its fatty acid esters by human intestinal Caco-2 cells have contributed to understanding the toxicological impact of these compounds. This research is vital for assessing the health risks associated with dietary exposure to 3-MCPD esters, highlighting the importance of propanedioic acid derivatives in toxicology and risk assessment (Buhrke et al., 2011).
Synthesis of Polyesters
The synthesis of long-chain, unsaturated α,ω-dicarboxylic acid methyl esters from propanedioic acid derivatives and their use in producing polyesters through lipase-catalyzed polycondensation has been explored. These polyesters, derived from environmentally friendly processes, have applications in the production of biodegradable plastics and materials (Warwel et al., 2001).
Lubricant Development
Research into synthetic complex esters based on propanedioic acid derivatives for use as automotive gear lubricants has shown promising results. These esters, compatible with extreme pressure additives and exhibiting biodegradability, represent advancements in developing more sustainable and environmentally friendly lubricants (Nagendramma & Kaul, 2008).
properties
IUPAC Name |
diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-13(12)7-6-8-14(15)19/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMIVFYOQIDMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

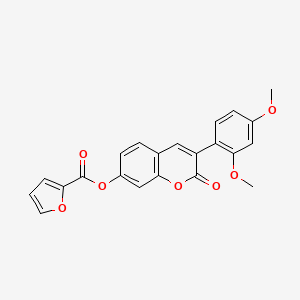
![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)
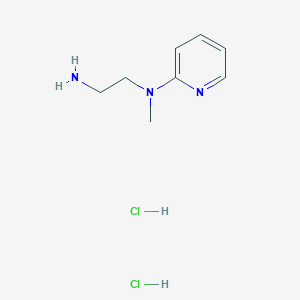
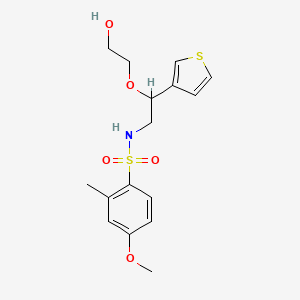
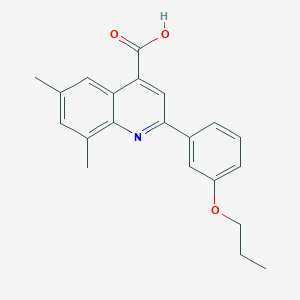
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2774891.png)
![Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate](/img/structure/B2774893.png)
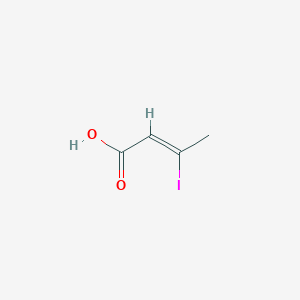
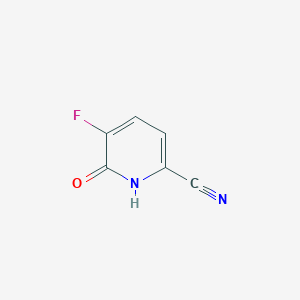
![7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2774897.png)
![Ethyl 5-[(2,5-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)
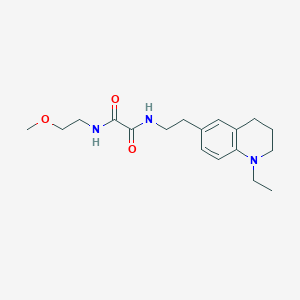
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)
